molecular formula C8H7F3N2O4S B1435303 N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845706-41-3

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B1435303
CAS No.: 1845706-41-3
M. Wt: 284.21 g/mol
InChI Key: OWFMTTDOFPVFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1845706-41-3) is a high-value chemical building block with a molecular weight of 284.21 g/mol and the molecular formula C 8 H 7 F 3 N 2 O 4 S . This compound features a benzene ring scaffold substituted with a nitro group (-NO 2 ) at the ortho position and a strong electron-withdrawing trifluoromethyl group (-CF 3 ) at the meta position, relative to the methanesulfonamide attachment . This specific architecture, with multiple electron-withdrawing groups, creates a highly electron-deficient aromatic system that influences its reactivity and physical properties . Research Applications & Value This sulfonamide derivative serves as a versatile precursor in organic synthesis and medicinal chemistry. Scientific studies indicate its potential to inhibit specific enzymes, including cyclooxygenase (COX), suggesting applications in researching inflammatory pathways . It also exhibits significant antibacterial properties against pathogens such as E. coli and antifungal activity against C. albicans , making it a compound of interest for antimicrobial research . The presence of the trifluoromethyl group can enhance cell membrane permeability, making this compound a valuable candidate for drug discovery projects targeting enzyme dysfunctions . Key Chemical Data • CAS Number: 1845706-41-3 • Molecular Formula: C 8 H 7 F 3 N 2 O 4 S • Molecular Weight: 284.21 g/mol • IUPAC Name: this compound • SMILES: CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F) N+ [O-] Attention This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-4-5(8(9,10)11)2-3-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFMTTDOFPVFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

  • Reactants :
    • Aniline derivative: 2-nitro-5-(trifluoromethyl)aniline
    • Sulfonating agent: Methanesulfonyl chloride (CH3SO2Cl)
  • Catalysts :
    • N-Methylpyrrolidone (NMP)
    • N,N-Dimethylformamide (DMF)
    • 1,1,3,3-Tetramethylurea (TMU)

These catalysts promote the sulfonylation by activating the sulfonyl chloride and stabilizing the transition state, improving yield and reaction rate.

Solvents

  • Preferred solvents include toluene , xylene , and diethylbenzene , with toluene being particularly favored due to its optimal boiling point and solvent properties.
  • The reaction is often carried out in a biphasic system involving toluene and water during workup to facilitate product isolation.

Detailed Reaction Procedure

Temperature and Time

  • The reaction is carried out at elevated temperatures ranging from 120°C to 160°C , with a preferred range of 125°C to 150°C .
  • Reaction duration typically spans 4 to 8 hours , allowing complete conversion of the aniline to the sulfonamide.

Molar Ratios

  • The molar ratio of methanesulfonyl chloride to aniline is maintained between 1.5 to 4 equivalents , ensuring complete sulfonylation.
  • The catalyst (e.g., DMF or NMP) is used in catalytic amounts, approximately 0.04 to 0.1 equivalents relative to aniline.

Example Protocol (Adapted from Patent US20030236437A1)

Step Description Conditions
1 Charge aniline (2-nitro-5-(trifluoromethyl)aniline) and toluene into the reactor under nitrogen atmosphere Ambient temperature
2 Add methanesulfonyl chloride slowly to maintain temperature between 85-92°C Controlled addition
3 Heat reaction mixture to 140-145°C gradually (~10°C per hour) Maintain pressure at 14-17 psig
4 Stir at 140-145°C for 8 hours; monitor conversion by gas chromatography (GC) hourly Reaction progress monitoring
5 Cool to 83-87°C and vent to atmospheric pressure Controlled cooling
6 Add fresh toluene and stir for 30 minutes Prepare for aqueous workup
7 Transfer to aqueous phase (heated water at 80-83°C) for extraction and phase separation 25-35 minutes stirring and settling
8 Separate organic layer and cool to 20°C slowly over 8 hours Controlled crystallization
9 Filter, wash with cold toluene, and dry under vacuum at 65-80°C Product isolation and purification

Reaction Monitoring and Analysis

  • Reaction progress is typically monitored by gas chromatography (GC) to assess the conversion of starting aniline to the sulfonamide product.
  • Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^19F NMR for trifluoromethyl groups.
  • Filtration and washing steps ensure removal of residual reagents and impurities.

Optimization Notes

  • The use of DMF or NMP as catalytic additives significantly improves reaction rates and yields.
  • Maintaining the reaction temperature within the specified range is critical to avoid side reactions or decomposition.
  • Gradual cooling and controlled crystallization enhance product purity and yield.
  • The molar excess of methanesulfonyl chloride ensures complete sulfonylation but requires careful handling due to its reactivity.

Summary Table of Key Parameters

Parameter Range/Value Notes
Aniline to sulfonyl chloride ratio 1:1.5 to 1:4 Ensures full conversion
Catalyst type NMP, DMF, TMU Catalytic amounts (0.04-0.1 equiv)
Solvent Toluene, xylene, diethylbenzene Toluene preferred
Reaction temperature 120–160°C (preferably 125–150°C) Elevated temperature for reaction
Reaction time 4–8 hours Monitored by GC
Pressure 14–17 psig during heating Maintains reaction environment
Workup temperature 80–83°C (aqueous phase), then cooled to 20°C Phase separation and crystallization
Drying conditions 65–80°C under vacuum (30 mm Hg) Product isolation

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.

Major Products Formed

    Reduction: 2-Amino-5-(trifluoromethyl)phenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

  • Building Block : Used as a precursor for synthesizing more complex molecules.
  • Catalytic Applications : Potential use as a catalyst or catalyst precursor in various chemical reactions.

Biological Applications

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic benefits for treating inflammatory diseases.
  • Antimicrobial Activity : Exhibits significant antibacterial properties against pathogens like E. coli and C. albicans, with minimum inhibitory concentrations (MICs) indicating strong activity.

Medicinal Chemistry

  • Therapeutic Potential : The compound's ability to penetrate cell membranes due to the trifluoromethyl group makes it a candidate for drug development targeting enzyme dysfunctions.

Enzyme Targeting

A study demonstrated that N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide effectively inhibited COX enzymes, providing insights into its potential use in anti-inflammatory therapies while minimizing side effects associated with traditional NSAIDs.

Antibacterial Screening

In another investigation, the compound was screened against various pathogens, revealing MIC values that suggest strong antibacterial activity. For example, it showed significant efficacy against E. coli and C. albicans, highlighting its broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and applications of N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight Primary Use/Activity Key Properties/Notes
This compound -NO₂ (2-position), -CF₃ (5-position) ~314.2 (estimated) Not explicitly stated (likely herbicide) Enhanced electron-withdrawing effects; potential for oxidative stability
Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) -CF₃, -SO₂C₆H₅, -CH₃ (2-position) 434.3 Pesticide (Destun™) Phenylsulfonyl group increases lipophilicity; targets plant lipid biosynthesis
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) -Cl (2,4-positions), triazole ring, -CF₂H 455.3 Herbicide (protoporphyrinogen oxidase inhibitor) Triazole ring enhances enzyme inhibition; dichloro groups improve soil persistence
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide -Cl, -CF₃, phenoxy linkage, benzamide core 438.8 Not specified (agrochemical candidate) Benzamide structure may alter bioavailability compared to sulfonamides
N-(2-Fluoro-5-nitrophenyl)-N-methanesulfonylmethanesulfonamide -F (2-position), dual sulfonamide groups 334.3 Experimental (unclear) Dual sulfonamides increase steric hindrance; fluoro substituent affects electronic density

Key Research Findings

  • Biological Activity: Sulfentrazone’s triazole ring enables potent herbicidal activity by inhibiting protoporphyrinogen oxidase, a mechanism distinct from the target compound’s likely mode of action .
  • Solubility and Lipophilicity : Perfluidone’s phenylsulfonyl group increases lipophilicity (log P ~3.5), favoring membrane penetration, whereas the target compound’s polar nitro group may reduce log P, affecting soil mobility or absorption .

Biological Activity

N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇F₃N₂O₄S. The compound features a nitro group, a trifluoromethyl group, and a methanesulfonamide moiety, which contribute to its enhanced lipophilicity and stability. These characteristics are critical for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways. The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
  • Formation of Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with observed IC50 values that compare favorably against established chemotherapeutics like Doxorubicin. For example:

Cell Line IC50 (μM) Reference Drug Reference IC50 (μM)
PACA222.4Doxorubicin52.1
A54944.4Doxorubicin52.1

These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .

Case Studies

  • Enzyme Targeting : A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could offer therapeutic benefits in treating inflammatory diseases while minimizing side effects associated with traditional NSAIDs .
  • Antibacterial Screening : In another investigation, the compound was screened against various pathogens, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity. For example, MIC values were determined against E. coli and C. albicans, highlighting its broad-spectrum antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide, and how can reaction progress be monitored?

Answer: Synthesis typically involves reacting a nitro-substituted aniline derivative with methanesulfonyl chloride under basic conditions. For example:

Substrate preparation : Start with 2-nitro-5-(trifluoromethyl)aniline.

Sulfonylation : Add methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature .

Purification : Use column chromatography or recrystallization.

Q. Progress monitoring :

  • LC-MS : Track methylation and sulfonylation efficiency by observing mass shifts corresponding to intermediates and final products .
  • TLC : Confirm completion using silica-gel plates with UV visualization.

Q. What analytical techniques are critical for validating the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and sulfonamide bond formation.
  • Melting Point Analysis : Compare observed values (e.g., 178–183°C for structurally similar sulfonamides) to literature data .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (applicable to derivatives; see for analogous sulfonamide structures).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., viral polymerases or enzymes). A study on similar sulfonamides identified strong binding affinities via docking scores .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, bioavailability).

Q. Example workflow :

Download target protein structure from PDB.

Optimize ligand geometry (DFT calculations).

Run docking and analyze binding poses (hydrogen bonds, hydrophobic interactions).

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Orthogonal Assays : Validate initial findings using multiple methods (e.g., enzymatic inhibition + cell-based assays).
  • Structural Analysis : Compare crystallographic data (if available) to confirm active conformations .
  • Meta-Analysis : Review solvent effects, assay conditions (pH, temperature), and batch-to-batch purity variations.

Case Study : Discrepancies in antiviral activity might arise from differences in viral strains or assay protocols. Replicate experiments under standardized conditions and use statistical validation (e.g., ANOVA) .

Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry?

Answer:

  • Functional Group Compatibility : The nitro group allows reduction to amines for further coupling (e.g., amidation).
  • Protecting Groups : Temporarily block the sulfonamide during reactions (e.g., using Boc anhydride).
  • Catalytic Systems : Employ Pd/C for nitro reduction or Cu(I) for click chemistry modifications .

Q. Example Protocol :

Reduce nitro to amine using H2_2/Pd-C.

React with acyl chlorides to form amide derivatives.

Characterize products via HPLC and HRMS.

Q. What are the implications of the trifluoromethyl and nitro groups on the compound’s physicochemical properties?

Answer:

  • Electron-Withdrawing Effects : The nitro and trifluoromethyl groups enhance stability against metabolic degradation.
  • Lipophilicity : LogP increases due to the trifluoromethyl group, improving membrane permeability.
  • Solubility : Nitro groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents) .

Q. How can researchers leverage this compound in designing enzyme inhibitors?

Answer:

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases, kinases) where the sulfonamide can act as a transition-state analog.
  • Structure-Activity Relationship (SAR) : Systematically modify the phenyl ring substituents to optimize binding.
  • In Vivo Testing : Use rodent models to assess efficacy and toxicity. A study on related sulfonamides demonstrated COX-2 inhibition with IC50_{50} values <1 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
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N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

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